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Compound of Interest

Compound Name: ER Flipper-TR 28

Cat. No.: B15553085

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the Instrument Response Function (IRF) for researchers, scientists,
and drug development professionals using ER Flipper-TR in Fluorescence Lifetime Imaging
Microscopy (FLIM) experiments.

Frequently Asked Questions (FAQSs)

Q1: What is an Instrument Response Function (IRF) in the context of FLIM?

Al: The Instrument Response Function (IRF) represents the temporal profile of the
fluorescence signal that your FLIM system would record from a fluorophore with an infinitely
short lifetime.[1] It essentially captures the temporal spread of the photon arrival times caused
by the instrumentation itself, including the pulsed laser, detectors, and electronics.[2] For
accurate fluorescence lifetime measurements, the IRF must be accounted for in the data
analysis, typically through a process called deconvolution.[3]

Q2: Why is measuring the IRF crucial for ER Flipper-TR FLIM experiments?

A2: Measuring the IRF is critical for obtaining accurate fluorescence lifetime values from your
ER Flipper-TR experiments. The measured fluorescence decay is a convolution of the true
fluorescence decay of the probe and the IRF of the system.[4] If the IRF is not considered,
especially when measuring short lifetimes or multi-exponential decays, the calculated lifetimes
will be inaccurate.[3][4] ER Flipper-TR reports on membrane tension through changes in its
fluorescence lifetime, so a precise lifetime measurement is paramount for reliable results.[5][6]
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Q3: How often should | measure the IRF?

A3: It is best practice to measure the IRF before each experiment.[7][8] The IRF can be
affected by changes in instrument settings, laser stability, and detector performance.[4]
Therefore, to ensure the highest accuracy, the IRF should be recorded using the same
experimental settings (e.g., laser power, dichroic mirrors, emission filters, and detector settings)
as your ER Flipper-TR sample measurement.[1][4]

Q4: What are the common methods for measuring the IRF?
A4: Several methods can be used to measure the IRF:

e Second Harmonic Generation (SHG): Using non-centrosymmetric crystals like urea or KDP,
which generate a signal at half the excitation wavelength.[1][4] This is a common and reliable
method for multiphoton FLIM systems.

e Scattering Solutions: Using a colloidal suspension like Ludox to scatter the excitation light.[9]
This method requires careful filtering to ensure only scattered excitation light reaches the
detector.

e Quenched Fluorescent Dyes: Using a fluorophore with a known very short lifetime, such as a
guenched fluorescein solution.[7][8] The dye should have similar excitation and emission
properties to the experimental probe.[7]

o Synthetic IRF: Some software can generate a synthetic IRF directly from the rising edge of
the fluorescence decay profile.[3][7] While convenient, a measured IRF is often more
accurate.[3]

Troubleshooting Guide
Q1: My measured IRF is very broad. What could be the cause?
Al: A broad IRF can be caused by several factors:

o Laser Pulse Width: The duration of your laser pulse contributes to the IRF width.

o Detector Timing Jitter: The precision of your detector in timing the arrival of photons.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full-text
https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11969142/
https://www.becker-hickl.com/wp-content/uploads/2018/12/irf-mp-v04.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11969142/
https://www.becker-hickl.com/wp-content/uploads/2018/12/irf-mp-v04.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11969142/
https://www.tcspc.com/doku.php/howto:how_to_measure_the_instrument_response_function_irf
https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full-text
https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full.pdf
https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full-text
https://www.frontiersin.org/journals/physics/articles/10.3389/fphy.2021.635645/full
https://www.biorxiv.org/content/10.1101/2022.09.28.509885v3.full-text
https://www.frontiersin.org/journals/physics/articles/10.3389/fphy.2021.635645/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Electronic Noise: Noise in the timing electronics can broaden the IRF.

e Incorrect IRF Measurement: If you are using a fluorescent dye to measure the IRF, ensure it
is properly quenched and has a very short lifetime.[7] When using SHG, ensure you are
collecting the signal as narrowly as possible around half the excitation wavelength to avoid
contamination from fluorescence.[4]

Q2: | am getting a low signal-to-noise ratio when measuring my IRF. What should | do?

A2: Low signal during IRF measurement is a common issue, especially with quenched dyes
that have low quantum yields.[1][3] Here are some steps to improve the signal:

o For SHG: While the signal can be very bright and potentially damage detectors, you can start
with very low excitation power and gradually increase it.[4] A slight defocusing of the image
can also help.[4]

o For Scattering Solutions: Ensure your solution is not too dilute. However, be cautious as a
very concentrated solution can lead to multiple scattering events. The count rate for the IRF
measurement should ideally be much lower than for your sample measurement.[9]

 Increase Acquisition Time: Acquiring the IRF for a longer period can improve the signal-to-
noise ratio.

Q3: The lifetime values for my ER Flipper-TR probe seem incorrect even after IRF
deconvolution. What else could be wrong?

A3: If your lifetime values are still suspect after accounting for the IRF, consider the following:

e |IRF and Sample Mismatch: Ensure that the IRF was measured with the exact same settings
as your sample.[1][4] Any discrepancy in laser power, filters, or detector settings can lead to
an inaccurate deconvolution.

e Background Fluorescence: The ER is a complex environment, and there might be
background fluorescence that is not accounted for. A background subtraction step might be
necessary.[2]
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e Incorrect Fitting Model: ER Flipper-TR often exhibits a double-exponential decay.[5] Ensure
you are using an appropriate fitting model in your analysis software.

» Probe Environment: Changes in the local environment of the ER membrane, other than
tension, can also affect the probe’s lifetime.[5]

Quantitative Data Summary

Parameter Typical Value/Range Source

ER Flipper-TR Excitation

485 nm or 488 nm [5][10]
Wavelength
ER Flipper-TR Emission 575 - 625 nm (e.g., 600/50 nm 51110]
Collection bandpass)
ER Flipper-TR Fluorescence
o 28-7.0ns [5][11]
Lifetime
Typical IRF Full Width at Half )
) Several hundred picoseconds [3]
Maximum (FWHM)
Laser Repetition Rate for )
20 MHz (ideal) [12][13]

Flipper-TR

Experimental Protocols
Protocol 1: IRF Measurement using Second Harmonic
Generation (SHG) from Urea Crystals

» Prepare Urea Crystals: Dissolve urea in ethanol to create a saturated solution. Place a drop
of this solution onto a coverslip and allow it to evaporate, which will result in the formation of
micro-crystals.[9]

e Microscope Setup:
o Place the coverslip with urea crystals on the microscope stage.

o Use the same objective and dichroic mirror that you will use for your ER Flipper-TR
experiment.
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o Remove any emission filters or use a bandpass filter centered at half the wavelength of
your two-photon excitation laser.[1]

e Image Acquisition:
o Focus on the urea crystals.
o Set your two-photon laser to the same wavelength you will use for your experiment.

o Crucially, start with a very low laser power to avoid damaging the detector, as the SHG
signal can be very intense.[4]

o Gradually increase the laser power until you see a signal. You can also slightly defocus to
spread the signal.[4]

o Acquire the SHG signal using the same FLIM settings (e.g., time channels, TAC settings)
as you will for your sample.[1]

o Data Analysis: The acquired SHG signal is your IRF. This can now be loaded into your FLIM
analysis software.

Protocol 2: ER Flipper-TR Staining and FLIM Imaging

e Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[5]

o Cell Staining: Dilute the stock solution to the desired concentration (e.g., 1 uM) in your cell
culture medium.[5] Apply this staining solution to your cells.

e FLIM Imaging:

[¢]

Image the cells using a FLIM microscope.

[¢]

Excite the ER Flipper-TR probe with a pulsed laser at 485 nm or 488 nm.[5]

Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.[5]

[e]

o

Optimize acquisition settings to accumulate sufficient photon counts for good statistics
while minimizing phototoxicity.[5]
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o Data Analysis:
o Import the FLIM data into your analysis software.
o Load the previously measured IRF.

o Perform a deconvolution and fit the fluorescence decay curves (e.g., from a region of
interest in the ER) using a double-exponential model to extract the lifetimes 11 and 12.[5]
The longer lifetime (t1) is typically used to report on membrane tension.[5]

Preparation Acquisition
Prepare and Stain Cells Rllf} Acquire FLIM Data -
with ER Flipper-TR from ER Flipper-TR Analysis
Load IRF and Deconvolve IRF Fit Decay Curve I
FLIM Data from Sample Decay (Double Exponential) B UiEiwe ()

A
Prepare IRF Sample M \icasure IRF I
(e.g., Urea Crystals)

Click to download full resolution via product page

Caption: Workflow for an ER Flipper-TR FLIM experiment, including IRF measurement.
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Caption: Troubleshooting decision tree for common IRF issues in FLIM.
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Caption: The principle of IRF deconvolution in FLIM data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15553085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

